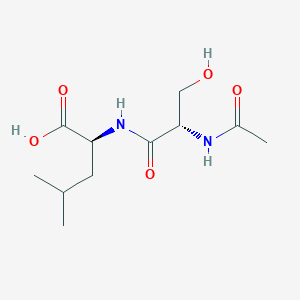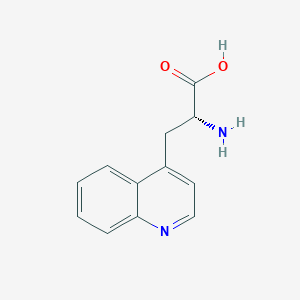![molecular formula C15H20Si B12519824 Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane CAS No. 819871-77-7](/img/structure/B12519824.png)
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane is an organosilicon compound known for its unique structural properties and versatile applications. This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with an ethynyl group and a 2-methylprop-1-en-1-yl group. The molecular formula of this compound is C14H20Si, and it is commonly used in various fields such as organic synthesis, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(2-methylprop-1-en-1-yl)phenylacetylene and trimethylchlorosilane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts, such as Pd(PPh3)4, and copper(I) iodide. These catalysts help in the coupling of the acetylene and silane groups.
Purification: The crude product is purified using column chromatography or vacuum distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the trimethylsilyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as silicone polymers and coatings, due to its unique structural properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions and polymerization processes.
Biological Studies: The compound is used in biological research to study the interactions between organosilicon compounds and biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and as a surface treatment agent to enhance the properties of materials.
Mechanism of Action
The mechanism of action of Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts hydrophobicity and stability to the compound, allowing it to interact with various substrates and catalysts. The ethynyl group provides a site for further functionalization and reactivity. The compound can participate in various chemical reactions, such as cross-coupling and polymerization, by forming intermediates that facilitate the desired transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and 2-methylprop-1-en-1-yl groups.
Ethynyltrimethylsilane: Contains an ethynyl group but lacks the phenyl and 2-methylprop-1-en-1-yl groups.
Trimethyl(2-methylprop-1-en-1-yl)silane: Contains the 2-methylprop-1-en-1-yl group but lacks the phenyl and ethynyl groups.
Uniqueness
Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane is unique due to the combination of its structural features, which provide distinct reactivity and versatility. The presence of both the ethynyl and 2-methylprop-1-en-1-yl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
819871-77-7 |
|---|---|
Molecular Formula |
C15H20Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
trimethyl-[2-[2-(2-methylprop-1-enyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H20Si/c1-13(2)12-15-9-7-6-8-14(15)10-11-16(3,4)5/h6-9,12H,1-5H3 |
InChI Key |
KWSMSZDTFHGGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1C#C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
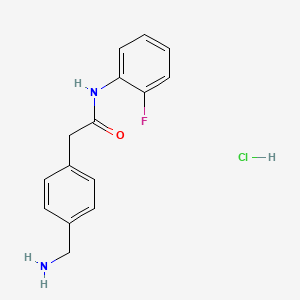
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
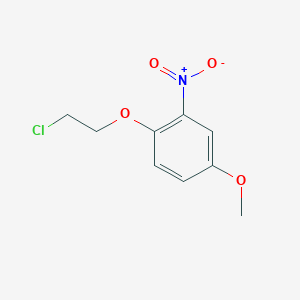
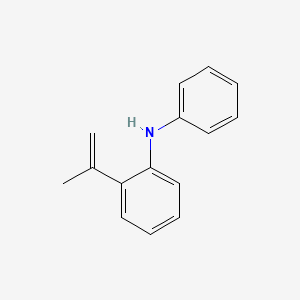
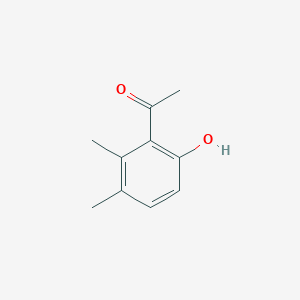

![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
